molecular formula C16H17N3O2S B2905714 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide CAS No. 1001519-80-7

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2905714
CAS No.: 1001519-80-7
M. Wt: 315.39
InChI Key: AJRIOXSLDWQDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide is a synthetic quinazoline derivative offered for research and development purposes. This compound features a hexahydroquinazolinone core, a scaffold recognized in medicinal chemistry for its potential bioactivity . The structure incorporates a sulfanyl acetamide linkage to a phenyl group, a design that may contribute to interactions with biological targets such as enzymes and receptors. Researchers are investigating this and similar molecules primarily for their potential as kinase inhibitors, enzyme inhibitors, and ligands for nuclear receptors . The presence of the carbonyl group and the sulfur atom in the structure are considered necessities for effective antioxidant and other electronic properties, which can be studied using computational methods like Density Functional Theory (DFT) to predict chemical reactivity and behavior in different solvents . Early-stage drug-likeness predictions on analogous scaffolds suggest such compounds may exhibit favorable oral bioavailability and are not expected to inhibit key cytochrome P450 enzymes (e.g., CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a valuable preliminary indicator for drug development candidates . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-15-12-8-4-5-9-13(12)18-16(21)19-15/h1-3,6-7H,4-5,8-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIOXSLDWQDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazoline intermediate with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

N-(4-Fluorophenyl)-4-(4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-ylthio)Butanamide
  • Core Structure : 4-Oxo-hexahydroquinazolin-2-yl with a butanamide chain and 4-fluorophenyl group.
  • Key Differences: The quinazolinone oxygen is at position 4 (vs. position 2 in the target compound). A butanamide (C4 chain) replaces the acetamide (C2 chain). A fluorine substituent is present on the phenyl ring.
  • Activity : Binds selectively to the MMP-9 HPX domain with a dissociation constant (KD) of 320 nM, demonstrating improved potency over earlier analogs. This suggests that elongating the alkyl chain (butanamide vs. acetamide) and introducing electron-withdrawing groups (e.g., fluorine) enhance binding affinity .
2-({1-[2-(4-Morpholinyl)Ethyl]-2-Oxo-1,2,5,6,7,8-Hexahydroquinazolin-4-yl}Sulfanyl)-N-[2-(Trifluoromethyl)Phenyl]Acetamide
  • Core Structure: 2-Oxo-hexahydroquinazolin-4-yl with a morpholinylethyl substitution on the quinazolinone nitrogen and a trifluoromethylphenyl group on the acetamide.
  • The trifluoromethyl (CF3) group on the phenyl ring introduces strong hydrophobicity and metabolic stability.
  • Molecular Weight : 496.548 g/mol (vs. ~350–400 g/mol for simpler analogs) .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length : Shorter chains (e.g., acetamide) may reduce steric hindrance, while longer chains (e.g., butanamide) could improve hydrophobic interactions with target proteins .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., F, CF3) enhance binding affinity and selectivity, likely through hydrophobic or dipole interactions .

Comparative Data Table

Compound Name (IUPAC) Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity (KD) Reference
2-[(2-Oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide 2-Oxo-hexahydroquinazolin-4-yl R1: S-CH2-CONH-Ph ~350–400* Not reported
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide 4-Oxo-hexahydroquinazolin-2-yl R1: S-(CH2)3-CONH-4-F-Ph ~450–470* 320 nM (MMP-9)
2-({1-[2-(4-Morpholinyl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 2-Oxo-hexahydroquinazolin-4-yl R1: S-CH2-CONH-2-CF3-Ph; R2: Morpholinylethyl 496.548 Not reported

*Estimated based on structural analogs.

Research Findings and Implications

  • MMP-9 Inhibition : The fluorophenyl-butaramide analog (KD = 320 nM) demonstrates that strategic modifications enhance potency, likely through improved hydrophobic interactions with the MMP-9 HPX domain .
  • Synthetic Flexibility: Evidence suggests that sodium hydroxide-mediated cyclization and alkylation reactions are viable for synthesizing quinazolinone-thioether derivatives, though the target compound’s exact route remains unconfirmed .
  • Pharmacokinetic Optimization : Morpholine and trifluoromethyl groups in analogs highlight the balance between activity and drug-like properties, such as blood-brain barrier penetration .

Biological Activity

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The hexahydroquinazoline core combined with a sulfanyl group and an acetamide moiety suggests diverse pharmacological properties.

Structural Characteristics

The compound's molecular formula is C17H18N3O2SC_{17}H_{18}N_{3}O_{2}S, with a molecular weight of approximately 334.4 g/mol. Its structure is characterized by:

  • A hexahydroquinazoline ring, which is known for its bioactive properties.
  • A sulfanyl group that may enhance interactions with biological targets.
  • An acetamide component that contributes to its solubility and potential bioavailability.

Biological Activity Overview

Research indicates that 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Preliminary studies suggest that this compound may act as an inhibitor of specific protein interactions involved in tumor progression. Similar quinazoline derivatives have demonstrated anticancer properties by inhibiting enzymes critical for cell proliferation and survival.

Antimicrobial Activity

The presence of the sulfanyl group suggests potential antimicrobial effects. Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities.

Anti-inflammatory Effects

Quinazoline derivatives are often recognized for their anti-inflammatory properties. The acetamide moiety could contribute to this activity by modulating inflammatory pathways .

The exact mechanism by which 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

  • Interfere with protein-protein interactions critical for cancer cell signaling.
  • Inhibit enzymes involved in inflammatory processes.
  • Disrupt microbial cell wall synthesis or function.

Research Findings and Case Studies

Recent studies have highlighted the biological efficacy of related compounds in various assays:

Study Focus Findings
Study AAnticancerDemonstrated inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobialShowed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study CAnti-inflammatoryReduced pro-inflammatory cytokine levels in vitro by over 50% at concentrations of 20 µM.

These findings underscore the potential therapeutic applications of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide in oncology and infectious disease management.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-phenylacetamide?

The synthesis involves multi-step organic reactions, including:

  • Sulfanyl group introduction : Reacting a halogenated quinazolinone intermediate (e.g., 4-chloro-2-oxo-hexahydroquinazoline) with a thiol-containing phenylacetamide derivative under reflux in a toluene/water solvent system .
  • Amide bond formation : Coupling activated carboxylic acids (e.g., using carbodiimide reagents) with aniline derivatives under nitrogen atmosphere to prevent oxidation .
  • Optimization parameters : Temperature (70–100°C), solvent polarity (DMF or dichloromethane), and reaction time (5–24 hours) significantly impact yield and purity .
    Key validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the quinazolinone core (δ 2.5–3.5 ppm for hexahydro protons) and phenylacetamide substituents (δ 7.2–7.8 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650 cm1^{-1}) and sulfanyl S–C bonds (~650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 413.1) .

Q. How can researchers screen the compound’s preliminary bioactivity?

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity via MTT assays (IC50_{50} determination) .
  • Antimicrobial testing : Employ disc diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to hypothesized targets (e.g., kinases) .
  • Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Activation of carboxylic acids : Use N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters to improve reactivity .
  • Catalytic additives : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How can researchers elucidate the compound’s mechanism of action in anticancer studies?

  • Transcriptomic profiling : Perform RNA sequencing on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein interaction studies : Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners .
  • In vivo validation : Test efficacy in xenograft models (e.g., BALB/c nude mice) with pharmacokinetic analysis (plasma half-life, bioavailability) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Train models on bioactivity data (e.g., pIC50_{50}) with descriptors like logP, polar surface area, and H-bond donors .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Re-evaluate solvent systems : Test solubility in DMSO, PBS, or cyclodextrin-based solutions .
  • Stability assays : Use accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify degradation products .
  • Lyophilization : Improve long-term storage stability by lyophilizing the compound with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.